2-(4-Hydroxyphenylazo)benzoic acid
Overview
Description
2-(4-Hydroxyphenylazo)benzoic acid is an azo compound where one phenyl group is substituted at position 4 by a hydroxy group, and the other phenyl group is substituted at position 2 by a carboxy group . This compound is commonly used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
Mechanism of Action
Target of Action
2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA, primarily targets proteins, peptides, and glycoproteins . It has been found to bind to bovine serum albumin (BSA), a protein that carries various substances through the blood .
Mode of Action
The interaction of HABA with its targets involves the formation of a complex between the compound and the protein. This interaction can lead to changes in the protein’s structure and function .
Biochemical Pathways
It is known that haba is used as a matrix in matrix-assisted laser desorption/ionization (maldi) mass spectrometry . In this process, HABA helps in the desorption and ionization of the analyte (proteins, peptides, or glycoproteins), allowing for their detection and analysis .
Result of Action
The primary result of HABA’s action is the formation of a complex with proteins, peptides, or glycoproteins. This complex formation can alter the properties of these biomolecules and affect their function . In the context of MALDI mass spectrometry, the interaction of HABA with the analyte allows for the analyte’s desorption and ionization, facilitating its detection and analysis .
Action Environment
The action of HABA can be influenced by various environmental factors. For instance, the binding of HABA to BSA was studied in a dilute phosphate buffer of pH 7.0 , suggesting that pH can affect HABA’s interaction with its targets. Additionally, HABA is stable and incompatible with strong oxidizing agents , indicating that the presence of such agents in the environment could affect HABA’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenylazo)benzoic acid typically involves the diazotization of 4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same diazotization and coupling reactions, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenylazo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxy and carboxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used to reduce the azo group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Depending on the nucleophile, various substituted phenols and benzoic acids.
Scientific Research Applications
2-(4-Hydroxyphenylazo)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in MALDI mass spectrometry for the analysis of proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Similar structure but lacks the hydroxy and carboxy groups.
4-Hydroxyazobenzene: Similar but lacks the carboxy group.
2-Hydroxyazobenzene: Similar but lacks the hydroxy group at position 4.
Uniqueness
2-(4-Hydroxyphenylazo)benzoic acid is unique due to the presence of both hydroxy and carboxy groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18/h1-8,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQOTEPNRWVUDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061837 | |
Record name | 2-(p-Hydroxyphenylazo)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-82-8 | |
Record name | 2-(4′-Hydroxyphenylazo)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1634-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HABA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HABA | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-[2-(4-hydroxyphenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(p-Hydroxyphenylazo)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(p-hydroxyphenylazo)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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